BenchChemオンラインストアへようこそ!

tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate

HIV protease inhibitor stereochemistry diastereomer

tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate (CAS 170876-73-0) is a chiral N-Boc-protected aminoalkyl epoxide bearing two defined (S)-configured stereocenters—one at the carbon adjacent to the carbamate nitrogen and one within the oxirane ring. With molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol, it is supplied as a crystalline powder (mp 64–68 °C, purity ≥95%) requiring ice-pack shipping and storage at 4 °C.

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
Cat. No. B13589397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate
Molecular FormulaC11H21NO3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESCC(C)C(C1CO1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO3/c1-7(2)9(8-6-14-8)12-10(13)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,13)/t8-,9+/m1/s1
InChIKeyXEANBMDEHAYTRY-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate: Stereochemically Defined Epoxide Intermediate for HIV Protease Inhibitor Synthesis


tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate (CAS 170876-73-0) is a chiral N-Boc-protected aminoalkyl epoxide bearing two defined (S)-configured stereocenters—one at the carbon adjacent to the carbamate nitrogen and one within the oxirane ring . With molecular formula C₁₁H₂₁NO₃ and molecular weight 215.29 g/mol, it is supplied as a crystalline powder (mp 64–68 °C, purity ≥95%) requiring ice-pack shipping and storage at 4 °C . This compound serves as a key building block in the synthesis of hydroxyethylamine-based HIV protease inhibitors, most notably Amprenavir (VX-478), where its precise (1S,2S) stereochemistry dictates the configuration of the downstream syn-1,2-amino alcohol pharmacophore [1].

Why Generic Substitution of tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate with In-Class Epoxides Fails


In-class Boc-protected aminoalkyl epoxides cannot be interchanged for the synthesis of Amprenavir because both the oxirane stereochemistry and the side-chain identity are pharmacophore-determining. The (2R)-oxirane diastereomer (CAS 250165-20-9) would produce the anti-1,2-amino alcohol configuration upon ring-opening with isobutylamine, yielding a diastereomer with no clinically meaningful HIV protease inhibitory activity . The closely related phenylalanine-derived epoxide (CAS 98737-29-2, mp 125–129 °C), while also a Boc-protected (2S)-oxirane, carries a benzyl side chain that routes synthesis toward Darunavir rather than Amprenavir; its higher molecular weight (263.33 vs. 215.29 g/mol) and distinct solubility profile further preclude direct substitution . Even the simpler (S)-N-Boc-2,3-epoxypropylamine (CAS 161513-47-9, mp 48–50 °C) lacks the isopropyl-substituted carbon backbone required to establish the P2/P2′ binding elements of the final inhibitor [1]. These structural divergences translate into non-overlapping synthetic utility, making this specific (1S,2S)-isopropyl epoxide the only viable intermediate for routes targeting Amprenavir and its prodrug Fosamprenavir.

Quantitative Differentiation Guide for tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate vs. Closest Analogs


Epoxide Stereochemistry Determines Amprenavir vs. Inactive Diastereomer: (1S,2S) vs. (1S,2R) Head-to-Head

The target compound (CAS 170876-73-0) possesses the (1S,2S) configuration required for Amprenavir synthesis. Its (1S,2R) diastereomer (CAS 250165-20-9) differs exclusively in the oxirane stereocenter . Regioselective ring-opening of the (2S)-epoxide with isobutylamine proceeds via attack at the less-hindered terminal oxirane carbon to afford the syn-(2R,3S)-amino alcohol, which is the pharmacophoric core of Amprenavir [1]. In contrast, the (2R)-epoxide yields the anti-(2S,3S)-amino alcohol, a stereoisomer that lacks the binding geometry required for HIV-1 protease inhibition [1]. The structural assignment is confirmed by InChI: the target compound shows InChIKey XEANBMDEHAYTRY-BDAKNGLRSA-N with stereodescriptors /t8-,9+/m1/s1 (C8=S, C9=S), while the (2R) diastereomer (CAS 250165-20-9) carries the descriptor /t8?,9-/m0/s1 indicating the opposite oxirane configuration .

HIV protease inhibitor stereochemistry diastereomer amprenavir epoxide ring-opening

Melting Point and Physical Form Differentiate Handling and Purification: Target (64–68 °C) vs. Simple Boc-Epoxide (48–50 °C) vs. Phenylalanine-Derived Epoxide (125–129 °C)

The target compound is a crystalline powder with a melting point of 64–68 °C, supplied as a free-flowing solid . The simpler (S)-N-Boc-2,3-epoxypropylamine (CAS 161513-47-9) melts at 48–50 °C, making it a low-melting solid with a greater tendency to soften or oil out at ambient temperatures during handling [1]. At the other extreme, the phenylalanine-derived epoxide (CAS 98737-29-2) melts at 125–129 °C, requiring higher processing temperatures for melt-based purification or formulation . The 64–68 °C melting range of the target compound places it in a practical window: sufficiently high to remain a stable solid during routine laboratory handling and shipping (ice-pack conditions), yet low enough to permit facile melting for solvent-free reaction setups if needed. This thermal profile contributes to its reliable weighability and consistent stoichiometric control in multi-step synthetic sequences .

melting point crystalline purification handling physical form

Diastereomeric Excess in Epoxide Formation: Chloromethyl Lithium Route Delivers 94–98% de for (2S,3S)-Aminoalkyl Epoxides

The synthesis of N-Boc-(2S,3S)-aminoalkyl epoxides, including the target isopropyl-substituted variant, proceeds via reaction of enantiomerically pure N,N-dibenzyl-α-amino aldehydes with (chloromethyl)lithium (generated in situ from BrCH₂Cl and Li metal), followed by base-induced cyclization [1]. This method yields predominantly the erythro aminoalkyl epoxide with a diastereomeric excess (de) in the range of 94–98%, as determined by HPLC analysis of the crude epoxide or its chlorohydrin derivative [1][2]. Alternative routes starting from L-phenylalanine require multi-step sequences with lower overall stereoselectivity and typically necessitate chromatographic purification to achieve comparable diastereomeric purity [2]. The Beaulieu et al. protocol avoids chromatographic purification entirely, converting the crude epoxide directly to crystalline (2S,3S)-N,N-dibenzylamino chlorohydrin hydrochloride in 32–56% overall yield with high isomeric purity, making it amenable to large-scale preparation [1].

diastereomeric excess epoxidation chloromethyl lithium stereoselectivity aminoalkyl epoxide

Vendor Purity Specification and Storage Requirements: Target Compound (≥95%, 4 °C) vs. (2R)-Diastereomer (Undefined Purity, Limited Availability)

Sigma-Aldrich supplies the target (1S,2S)-epoxide at ≥95% purity (by HPLC or NMR), with defined storage requirements of 4 °C and ice-pack shipping . ChemicalBook corroborates the melting point specification of 64–68 °C, consistent with high crystalline purity . In contrast, the (2R)-diastereomer (CAS 250165-20-9) is offered by fewer vendors (e.g., Protera S.r.l., Biomart) with no explicit purity specification or melting point data readily available in public datasheets, suggesting either lower demand-driven quality standardization or inherent challenges in obtaining this diastereomer in high crystalline purity . The defined purity and storage parameters of the target compound enable procurement officers to establish clear incoming quality-control (QC) acceptance criteria and shelf-life protocols, which is not feasible for the less-characterized diastereomer.

purity vendor specification storage stability procurement quality control

Scalable Synthesis Without Chromatography: Beaulieu Protocol Yields 32–56% Crystalline Product Amenable to Multi-Kilogram Production

The Beaulieu and Wernic protocol (J. Org. Chem. 1996) converts enantiomerically pure N,N-dibenzyl-α-amino aldehydes to crystalline (2S,3S)-N,N-dibenzylamino chlorohydrin hydrochlorides—direct precursors to N-Boc-(2S,3S)-aminoalkyl epoxides—in 32–56% overall yield without any chromatographic purification [1]. The process avoids hazardous reagents and intermediates, operates at temperatures from −78 °C to ambient, and uses only precipitation/crystallization for purification [1]. This contrasts with earlier L-phenylalanine-based routes that required multi-step sequences including m-CPBA epoxidation and silica gel chromatography to separate diastereomers, limiting throughput and increasing cost at scale . The target isopropyl-substituted epoxide, derived from (S)-valine, benefits from this same scalable paradigm, making it suitable for the industrial manufacture of Amprenavir and Fosamprenavir intermediates [2].

scalability chromatography-free crystalline intermediate process chemistry large-scale synthesis

Optimal Application Scenarios for tert-Butyl N-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate Based on Quantitative Evidence


Stereospecific Synthesis of Amprenavir (VX-478) and Fosamprenavir: The (1S,2S)-Epoxide as the Only Viable Chiral Pool Entry

This compound is the sole epoxide intermediate that delivers the correct (2R,3S)-amino alcohol configuration upon regioselective ring-opening with isobutylamine, which is the pharmacophoric core of Amprenavir (Ki = 0.6 nM against HIV-1 protease) [1]. Use of the (2R)-diastereomer (CAS 250165-20-9) or the phenylalanine-derived epoxide (CAS 98737-29-2) will route synthesis to inactive diastereomers or entirely different drug substances (Darunavir), respectively. The high diastereomeric excess (94–98%) achievable via the chloromethyl lithium route ensures that the subsequent steps in the Amprenavir synthetic sequence—nosyl protection, carbamate coupling with (S)-3-hydroxytetrahydrofuran, and nitro reduction—proceed with maximal stereochemical fidelity [2].

Industrial-Scale Manufacturing of Hydroxyethylamine Isostere Intermediates via Chromatography-Free Process

The Beaulieu protocol enables the conversion of (S)-valine-derived N,N-dibenzyl-α-amino aldehyde to the crystalline chlorohydrin hydrochloride precursor of this epoxide in 32–56% overall yield without any chromatographic purification [1]. This chromatography-free process, combined with the crystalline nature of the intermediate (mp 64–68 °C), supports multi-kilogram production with reduced solvent consumption and simplified equipment requirements [1]. The defined storage condition (4 °C, ice-pack shipping) and ≥95% purity specification from major vendors (Sigma-Aldrich) provide a reliable supply-chain quality benchmark for GMP intermediate procurement .

Diastereomer-Controlled Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies of HIV Protease Inhibitors

For medicinal chemistry programs exploring novel hydroxyethylamine-based protease inhibitors, the precise (1S,2S) stereochemistry of this epoxide provides a defined chiral building block that can be systematically varied. Ring-opening with diverse amine nucleophiles (beyond isobutylamine) yields libraries of stereochemically pure syn-1,2-amino alcohols for SAR exploration [2]. The intermediate melting point (64–68 °C vs. 48–50 °C for simpler epoxides) facilitates accurate weighing for parallel synthesis, while the Boc protecting group allows orthogonal deprotection strategies compatible with solid-phase and solution-phase library construction .

Quality-Control Reference Standard for Chiral Epoxide Intermediate Specifications

The well-characterized physical properties of this compound—mp 64–68 °C, density 1.034 g/cm³, InChIKey XEANBMDEHAYTRY-BDAKNGLRSA-N, ≥95% purity—establish it as a reference standard for analytical method development (HPLC, chiral GC, polarimetry) targeting epoxide intermediates in the HIV protease inhibitor supply chain . Procurement of this compound from Sigma-Aldrich as a characterized powder provides a benchmark against which in-house synthesized or alternatively sourced batches can be qualified, reducing the risk of stereochemical misassignment that has historically plagued aminoalkyl epoxide synthesis .

Quote Request

Request a Quote for tert-butylN-[(1S)-2-methyl-1-[(2S)-oxiran-2-yl]propyl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.